2-chloro-N'-(phenylacetyl)acetohydrazide
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Overview
Description
2-Chloro-N’-(phenylacetyl)acetohydrazide is an organic compound with the molecular formula C10H11ClN2O2. It is a derivative of hydrazide and is characterized by the presence of a chloro group, a phenylacetyl group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N’-(phenylacetyl)acetohydrazide typically involves the reaction of 2-chloroacetyl chloride with phenylacetic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-chloro-N’-(phenylacetyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N’-(phenylacetyl)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Condensation Reactions: Formation of hydrazones or hydrazides.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-N’-(phenylacetyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(phenylacetyl)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The exact molecular pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N’-(phenylacetyl)acetohydrazide: Characterized by the presence of a chloro group and a phenylacetyl group.
2-Chloro-N’-(benzoyl)acetohydrazide: Similar structure but with a benzoyl group instead of a phenylacetyl group.
2-Chloro-N’-(phenylacetyl)benzohydrazide: Similar structure but with a benzohydrazide moiety instead of an acetohydrazide moiety.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-10(15)13-12-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVUWFNHBPXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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